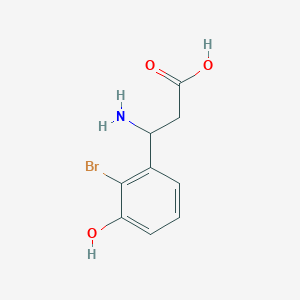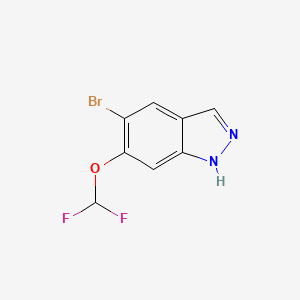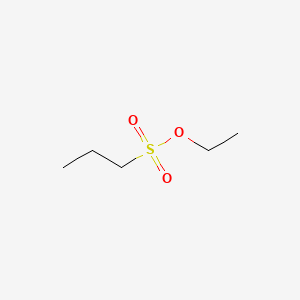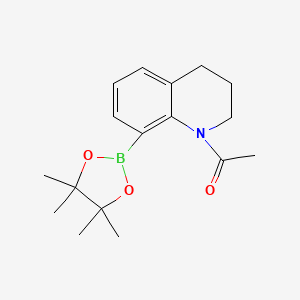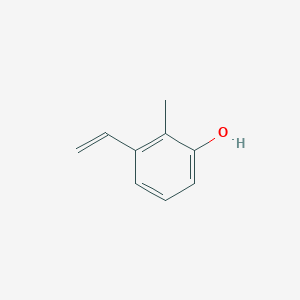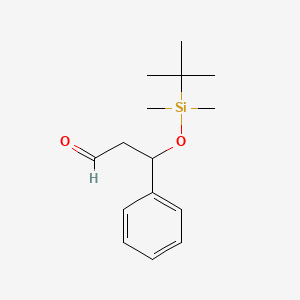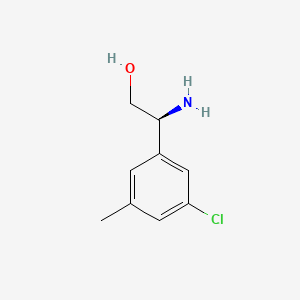
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a hydroxyl group attached to a chiral center, makes it an important molecule for enantiomeric studies and chiral separation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a chiral amine. One common method is the reductive amination of 3-chloro-5-methylbenzaldehyde using (S)-1-phenylethylamine as the chiral amine source. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. Catalysts such as chiral phosphoric acids or transition metal complexes are employed to facilitate the asymmetric synthesis. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and solvent choice .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-5-methylphenyl)acetone.
Reduction: Formation of 2-(3-chloro-5-methylphenyl)ethylamine.
Substitution: Formation of N-substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral selector in chromatography.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biological pathways and eliciting specific effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(3-chloro-5-methylphenyl)ethanol: The enantiomer of the compound with different chiral properties.
2-Amino-2-(3-chloro-5-methylphenyl)propanol: A similar compound with an additional methyl group on the carbon chain.
2-Amino-2-(3-chloro-5-methylphenyl)butanol: A similar compound with a longer carbon chain.
Uniqueness
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in chiral separation processes and as a chiral building block in asymmetric synthesis .
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3-chloro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
RMTGMXWWVVEJFV-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)Cl)[C@@H](CO)N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


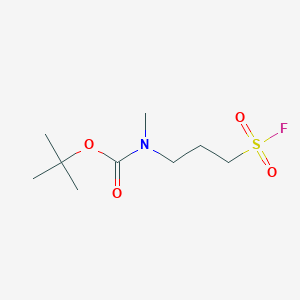


![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)



